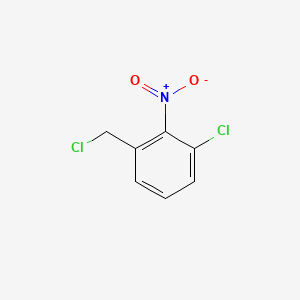

1-Chloro-3-(chloromethyl)-2-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-(chloromethyl)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-4-5-2-1-3-6(9)7(5)10(11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSHFNZYZSHJQQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Chloro 3 Chloromethyl 2 Nitrobenzene and Its Analogues

Strategic Pathways to Regioselective Functionalization of Nitrochlorotoluenes

The regioselective functionalization of nitrochlorotoluenes is a cornerstone for the synthesis of the target molecule. This involves precise control over the position of incoming electrophiles on a benzene (B151609) ring that already bears a nitro group, a chlorine atom, and a methyl group (or a precursor to the chloromethyl group).

The nitration of chlorinated toluenes is a key step in forming the nitrochlorotoluene intermediate. The existing chloro and methyl groups on the toluene (B28343) ring direct the position of the incoming nitro group (NO₂⁺). The methyl group is an activating, ortho-, para-director, while the chlorine atom is a deactivating, ortho-, para-director. The ultimate regiochemical outcome depends on the starting isomer and the reaction conditions.

The nitration of toluene itself has been studied extensively, with the choice of nitrating agent and solvent significantly influencing the ratio of ortho, meta, and para isomers. nih.gov For instance, nitrations with preformed nitronium salts (NO₂⁺BF₄⁻) in polar solvents tend to yield higher ortho-to-para ratios compared to nitrations in chlorinated solvents. nih.gov The mechanism involves the formation of the nitronium ion electrophile, which then attacks the electron-rich aromatic ring. cerritos.eduthemasterchemistry.com The presence of a methyl group makes toluene about 25 times more reactive than benzene in these reactions. cerritos.edu

When nitrating a chlorotoluene precursor, the directing effects of both substituents must be considered. For example, the nitration of o-chlorotoluene using acetic anhydride (B1165640) and fuming nitric acid with an acidic beta-zeolite catalyst has been reported to yield 2-chloro-5-nitrotoluene (B86962) with a selectivity of about 85%. google.com This demonstrates that the position of nitration can be guided, although achieving a single isomer in high yield remains a challenge due to the formation of byproducts. google.com

Table 1: Regioselectivity in the Nitration of Toluene

| Nitrating System | Solvent | Ortho:Para Ratio | Meta Percentage | Reference |

|---|---|---|---|---|

| NO₂⁺BF₄⁻ | Nitromethane | >1.75 | 2-5% | nih.gov |

| NO₂⁺BF₄⁻ | Dichloromethane | ~1.6 | 2-5% | nih.gov |

This table illustrates how reaction conditions influence the isomer distribution in the nitration of a simple toluene precursor.

Chloromethylation is the reaction used to introduce the -CH₂Cl group onto the aromatic ring. The most common method is the Blanc chloromethylation, which involves reacting an aromatic compound with formaldehyde (B43269) and hydrogen chloride, typically using a Lewis acid catalyst like zinc chloride (ZnCl₂). wikipedia.orglibretexts.orgjk-sci.com

Mechanism: The reaction proceeds under acidic conditions where the formaldehyde is protonated, making its carbon atom highly electrophilic. wikipedia.orglibretexts.org This electrophile is then attacked by the π-electrons of the aromatic ring in a manner similar to a Friedel-Crafts reaction. alfa-chemistry.com An intermediate benzyl (B1604629) alcohol is formed, which is subsequently converted to the corresponding chloromethyl arene by the hydrogen chloride present in the reaction medium. libretexts.org

Optimization and Variants: Optimization of the Blanc reaction often involves the choice of catalyst and reaction conditions to improve yield and selectivity. jk-sci.com While zinc chloride is common, other Lewis acids can also be employed. wikipedia.org The reaction can also be performed using chloromethyl methyl ether or methoxyacetyl chloride as the electrophilic species. jk-sci.comalfa-chemistry.com A significant challenge in industrial applications is the formation of the highly carcinogenic byproduct bis(chloromethyl) ether, which necessitates careful handling and process control. wikipedia.orglibretexts.org Electron-donating groups on the aromatic ring, such as alkyl groups, generally facilitate the reaction. jk-sci.com

Advanced Synthetic Transformations Leading to 1-Chloro-3-(chloromethyl)-2-nitrobenzene

A plausible pathway to synthesize this compound involves a multi-step sequence where the order of reactions is paramount for achieving the correct isomer.

Given the directing effects of the substituents, a likely synthetic route would be:

Nitration of 3-chlorotoluene: This would produce a mixture of isomers. The nitro group would be directed to the positions ortho and para to the methyl group, and meta to the chloro group. The primary products would likely be 3-chloro-2-nitrotoluene (B1582514) and 3-chloro-4-nitrotoluene.

Isomer Separation: The desired 3-chloro-2-nitrotoluene isomer would need to be separated from the reaction mixture.

Side-Chain Chlorination: The methyl group of 3-chloro-2-nitrotoluene would then be chlorinated to yield the final product, this compound. This is a free-radical halogenation, typically initiated by UV light or a radical initiator.

An alternative would be to start with an ortho-substituted toluene, such as 2-chlorotoluene, nitrate (B79036) it to form intermediates like 1-chloro-2-methyl-3-nitrobenzene, and then perform a subsequent functionalization. nih.gov The synthesis of 1,3-bis[bis(aryl)chloromethyl]benzenes also demonstrates the chlorination of a diol precursor as a key final step. researchgate.net Stereochemical control is not a primary concern for the synthesis of the target molecule itself as it is achiral.

Catalysis is crucial for improving the efficiency and selectivity of the synthetic steps.

Nitration: As mentioned, zeolite catalysts can be used to direct the nitration of chlorotoluenes, though selectivity may not be perfect. google.com The classic nitrating mixture of nitric and sulfuric acid relies on sulfuric acid acting as a catalyst to generate the nitronium ion and absorb the water byproduct. cerritos.edu

Chlorination: The chlorination of m-nitrotoluene to produce 2-chloro-5-nitro-toluene can be effectively catalyzed by transition metals like iron or iron chloride, achieving high conversion and selectivity. google.com

Chloromethylation: The Blanc reaction is inherently catalytic, relying on Lewis acids like ZnCl₂ to activate the formaldehyde electrophile. jk-sci.comambeed.com

Table 2: Catalytic Systems in Relevant Synthetic Steps

| Reaction Step | Catalyst | Function | Reference |

|---|---|---|---|

| Nitration | Acidic beta-zeolite | Increases regioselectivity | google.com |

| Nitration | Sulfuric Acid (H₂SO₄) | Generates nitronium ion (NO₂⁺) | cerritos.edu |

| Chlorination | Iron (Fe) or Iron Chloride (FeCl₃) | Catalyzes electrophilic aromatic chlorination | google.com |

Principles of Sustainable Synthesis in the Production of Substituted Nitrobenzyl Halides

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including substituted nitrobenzyl halides, to reduce environmental impact.

Key strategies include:

Eco-Friendly Reagents: One approach involves using a low-cost and environmentally friendly reagent mixture, such as NaBr-NaBrO₃-NaCl, for bromination reactions. This system was used in a clean synthesis of p-nitrobenzyl bromide from p-nitrotoluene. rsc.org

Energy-Efficient Initiation: A patented method for preparing benzyl halides utilizes LED light for photo-initiation of the halogenation of the methyl group on nitrotoluenes. google.com This method is more energy-efficient and avoids the hazards associated with traditional high-energy UV lamps. google.com

Waste Reduction: Sustainable synthesis aims for "zero organic discharge" by developing processes where mother liquors can be recycled. For example, in the synthesis of p-nitrobenzyl bromide, impurities could be converted back into useful product or starting material, allowing for the perpetual recycling of the solvent and reaction medium. rsc.org

Atom Economy: Processes are designed to maximize the incorporation of all materials used in the process into the final product. A method for preparing benzyl halides from nitrotoluene, hydrobromic acid, and hydrogen peroxide under LED light is noted for its high atom economy and for not requiring additional initiators that could contaminate the product. google.com These principles are directly applicable to the synthesis of this compound, particularly in the side-chain chlorination step.

Reactivity and Mechanistic Investigations of 1 Chloro 3 Chloromethyl 2 Nitrobenzene

Nucleophilic Substitution Reactions at the Chloromethyl Moiety (SN1/SN2/SNi Pathways)

The chloromethyl group (—CH₂Cl) attached to the benzene (B151609) ring is a benzylic halide. Such substrates are known to undergo nucleophilic substitution reactions through either a unimolecular (SN1) or bimolecular (SN2) mechanism, with the operative pathway being highly dependent on the stability of the potential benzyl (B1604629) carbocation intermediate, the nature of the nucleophile, the solvent, and steric hindrance. stackexchange.comorganic-chemistry.orgyoutube.com

Due to the presence of strong electron-withdrawing groups (a nitro group at the ortho position and a chloro group at the meta position relative to the chloromethyl group), the benzylic carbon in 1-chloro-3-(chloromethyl)-2-nitrobenzene is rendered significantly electron-deficient. These substituents strongly destabilize the formation of a benzyl carbocation intermediate, which is the cornerstone of the SN1 pathway. dur.ac.uk Consequently, reactions with nucleophiles are expected to proceed predominantly via an SN2 mechanism. stackexchange.comdur.ac.uk This pathway involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to a concerted displacement of the chloride ion. organic-chemistry.orgyoutube.com

The reactivity profile with various nucleophiles would follow the general trends for SN2 reactions:

Strong, less hindered nucleophiles such as iodide, cyanide, alkoxides (e.g., methoxide, ethoxide), and primary amines (e.g., n-butylamine, piperidine) are expected to react efficiently. arkat-usa.org

Weaker nucleophiles like water or alcohols (in solvolysis reactions) would react much more slowly, as the SN2 pathway is less favored and the SN1 pathway is electronically disfavored. nih.govnih.gov

Bulky nucleophiles would exhibit reduced reaction rates due to steric hindrance at the benzylic carbon, a characteristic feature of the SN2 transition state. stackexchange.com

The reaction between benzyl chloride and ammonia, for instance, is known to be solvent and substituent-dependent, often following an SN2 mechanism in non-polar media or a mixed SN1/SN2 pathway in aqueous solutions. stackexchange.com For this compound, the deactivating groups on the ring would strongly push the equilibrium towards a pure SN2 pathway, even in polar, protic solvents. dur.ac.uk

Kinetic studies on the solvolysis of a wide range of substituted benzyl chlorides provide a clear framework for understanding the reactivity of this compound. The rate of solvolysis is extremely sensitive to the electronic effects of the substituents on the aromatic ring. Electron-donating groups accelerate the reaction by stabilizing the developing positive charge in an SN1-like transition state, while electron-withdrawing groups decelerate it. nih.govnih.govresearchgate.net

| Substituent (X) in X-C₆H₄CH₂Cl | Relative Rate (k/k₀) | Predominant Mechanism |

|---|---|---|

| 4-OCH₃ | ~10000 | SN1 |

| 4-CH₃ | 15 | SN1/SN2 borderline |

| H | 1 | SN2 |

| 4-Cl | 0.7 | SN2 |

| 3-NO₂ | ~0.01 | SN2 |

| 4-NO₂ | ~0.005 | SN2 |

| 2-NO₂, 3-Cl (Inferred for target compound) | <<0.005 | SN2 |

Nucleophilic Aromatic Substitution (SNAr) on the Benzene Ring

While typically unreactive towards nucleophiles, aryl halides can undergo nucleophilic aromatic substitution (SNAr) if the aromatic ring is sufficiently activated by electron-withdrawing groups. libretexts.orgvapourtec.comopenstax.org The molecular structure of this compound is primed for this type of reaction at the C1 position.

The SNAr reaction is highly favored in this molecule due to the powerful activating effect of the nitro group (—NO₂) positioned ortho to the chlorine atom. libretexts.orglibretexts.org Electron-withdrawing groups activate the ring for nucleophilic attack by reducing its electron density, making it more electrophilic. openstax.org

The activation is most effective when the withdrawing group is located at the ortho or para position relative to the leaving group. libretexts.orgechemi.comstackexchange.com This is because the negative charge of the intermediate formed upon nucleophilic attack can be delocalized onto the nitro group through resonance, thereby stabilizing it significantly. youtube.com A nitro group in the meta position offers no such resonance stabilization, rendering the substrate much less reactive. libretexts.org In this compound, the ortho-nitro group provides substantial stabilization, making the C1 carbon highly susceptible to attack by nucleophiles like amines, alkoxides, or hydroxide ions. libretexts.org

The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism. openstax.orglibretexts.org

Addition Step: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (C1), forming a resonance-stabilized anionic σ-complex known as a Meisenheimer complex. libretexts.orgbris.ac.uknih.govnih.gov The aromaticity of the ring is temporarily disrupted during this step.

Elimination Step: The leaving group (chloride) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of the benzene ring. wikipedia.orgmsu.edu However, the reactivity of the ring towards electrophiles is severely diminished by the presence of deactivating, electron-withdrawing substituents. galaxy.aimasterorganicchemistry.com

The benzene ring in this compound is substituted with two strong deactivating groups: the nitro group and the chlorine atom. stackexchange.comquora.com The nitro group deactivates the ring through both a strong inductive effect and a powerful resonance effect, which places partial positive charges on the ortho and para positions. quora.commakingmolecules.com The chlorine atom also deactivates the ring through its inductive effect, which outweighs its weaker resonance donation. stackexchange.com The chloromethyl group is considered weakly deactivating or very weakly activating, but its effect is minor compared to the nitro and chloro groups. stackexchange.com

Consequently, this compound is highly unreactive towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would require extremely harsh, forcing conditions (e.g., high temperatures, strong acid catalysts). wikipedia.orgmsu.edustackexchange.com

If a reaction were to be forced, the regiochemical outcome would be determined by the directing effects of the existing substituents.

The nitro group is a strong meta-director.

The chloro group is an ortho, para-director.

The chloromethyl group is a weak ortho, para-director.

Considering the positions on the ring (C4, C5, C6), the directing effects are as follows:

C4: Ortho to —CH₂Cl, meta to —Cl, para to —NO₂. This position is strongly deactivated by the nitro group.

C5: Meta to —CH₂Cl, para to —Cl, meta to —NO₂. This position is directed by both the chloro and nitro groups.

C6: Ortho to —Cl, meta to —CH₂Cl, ortho to —NO₂. This position is sterically hindered and deactivated by the nitro group.

Directing Effects of Halogen, Chloromethyl, and Nitro Substituents

The directing effects of the substituents on the aromatic ring of this compound are a critical determinant of its behavior in electrophilic aromatic substitution reactions.

Halogen (Chloro) Substituent: The chlorine atom is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. organicchemistrytutor.comyoutube.comlibretexts.orglibretexts.org While halogens are deactivating due to their electron-withdrawing inductive effect, they possess lone pairs of electrons that can be donated through resonance, which stabilizes the carbocation intermediate (sigma complex) formed during ortho and para attack. organicchemistrytutor.comlibretexts.orglibretexts.org This resonance stabilization is not possible for meta attack. libretexts.org

Chloromethyl Substituent: The chloromethyl group (-CH2Cl) is generally considered to be an ortho, para-director. While the chlorine atom is electron-withdrawing, the methylene group can still participate in hyperconjugation, donating electron density to the ring and stabilizing the intermediates of ortho and para substitution. However, the presence of the electronegative chlorine atom can diminish the electron-donating capacity of the group compared to a simple methyl group. stackexchange.com

Nitro Substituent: The nitro group (-NO2) is a strong deactivating group and a meta-director. organicchemistrytutor.comyoutube.comlibretexts.orgminia.edu.eg Its powerful electron-withdrawing nature, both through induction and resonance, significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. libretexts.orgminia.edu.eg When an electrophile does attack, the nitro group directs it to the meta position to avoid placing a positive charge on the carbon atom directly attached to the electron-withdrawing nitro group, which would be highly destabilizing. libretexts.org

The interplay of these directing effects on the this compound molecule dictates the regioselectivity of its reactions.

Competitive Reaction Pathways and Site Selectivity

The presence of multiple reactive sites in this compound leads to competitive reaction pathways. The specific reaction conditions and reagents employed will determine the site selectivity of a given transformation.

For instance, in nucleophilic aromatic substitution, the aromatic chlorine atom can be a target for nucleophiles. However, the chloromethyl group also presents a site for nucleophilic attack, specifically an SN2 reaction. The relative reactivity of these two sites will depend on the nature of the nucleophile and the reaction conditions.

Furthermore, the nitro group can undergo reduction, the aromatic ring can undergo electrophilic substitution, and the chloromethyl group can be involved in various transformations. The ultimate product distribution will be a result of the competition between these different pathways. For example, reductive intermediates of similar nitroaromatic compounds are known to be highly reactive and can bind to proteins and DNA. nih.gov

Reduction Chemistry of the Nitro Group

The nitro group of this compound is a key functional group that can undergo various reduction reactions, leading to the formation of valuable amino and hydroxylamino derivatives.

Selective Catalytic Hydrogenation to Amino and Hydroxylamino Derivatives

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes to their corresponding anilines. commonorganicchemistry.comnih.govwikipedia.org This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas. commonorganicchemistry.com The reaction proceeds through a series of intermediates, including nitroso and hydroxylamino species, before yielding the final amine product.

For substrates containing other reducible functional groups, such as the chloro and chloromethyl groups in this compound, chemoselectivity is a significant challenge. Catalysts like Raney nickel are sometimes preferred over Pd/C to minimize dehalogenation of aromatic halides. commonorganicchemistry.com Other reagents, such as iron or zinc in acidic media, can also provide mild conditions for nitro group reduction while preserving other functionalities. commonorganicchemistry.comorganic-chemistry.org

By carefully controlling the reaction conditions, such as catalyst type, temperature, pressure, and reaction time, it is possible to achieve selective reduction to either the hydroxylamino or the amino derivative. For example, the reduction of nitroarenes can be stopped at the hydroxylamine stage using specific reagents like zinc metal in aqueous ammonium chloride. wikipedia.org

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/Catalyst | Product(s) | Notes |

|---|---|---|

| H2, Pd/C | Aniline | Common and efficient, but can cause dehalogenation. commonorganicchemistry.com |

| H2, Raney Nickel | Aniline | Often used to avoid dehalogenation of aryl halides. commonorganicchemistry.com |

| Fe, Acid | Aniline | Mild conditions, good for substrates with other reducible groups. commonorganicchemistry.com |

| Zn, Acid | Aniline | Similar to Fe, provides a mild reduction method. commonorganicchemistry.com |

| SnCl2 | Aniline | Mild reagent for reducing nitro groups. commonorganicchemistry.com |

| Zinc, NH4Cl | Hydroxylamine | Allows for the isolation of the hydroxylamine intermediate. wikipedia.org |

Electrochemical Reduction Mechanisms and Intermediates

The electrochemical reduction of nitrobenzene (B124822) and its derivatives has been extensively studied. eurekaselect.comresearchgate.netnih.govnih.govacs.orgxmu.edu.cniiste.orgresearchgate.net The process typically involves a multi-electron transfer, leading to the formation of various intermediates and final products.

The generally accepted pathway for the electrochemical reduction of nitrobenzene in aqueous media involves the initial formation of a radical anion. This is followed by a series of protonation and electron transfer steps to yield nitrosobenzene, then phenylhydroxylamine, and finally aniline. nih.gov The specific intermediates and the final product distribution can be influenced by factors such as the electrode material, pH of the electrolyte, and the applied potential. researchgate.netacs.org

Studies have shown that the electrochemical reduction of nitrobenzene can proceed via two main pathways:

Oxidation followed by reduction: Nitrobenzene is first oxidized to nitrophenols, which are then degraded to smaller organic acids and eventually mineralized to CO2 and H2O. eurekaselect.com

Reduction followed by oxidation: Nitrobenzene is primarily reduced to aniline at the cathode. The aniline can then be oxidized at the anode to form various intermediates before complete mineralization. eurekaselect.com

The presence of substituents on the nitrobenzene ring, such as the chloro and chloromethyl groups in this compound, can affect the reduction potential and the stability of the intermediates. iiste.org Electron-withdrawing groups generally make the reduction easier, while electron-donating groups make it more difficult. iiste.org

Cross-Coupling Reactions Involving the Aromatic Chlorine Atom

The aromatic chlorine atom in this compound provides a handle for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in synthetic organic chemistry for the construction of complex molecules. nobelprize.orgsigmaaldrich.comresearchgate.net

Palladium-Catalyzed C-C and C-N Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an aryl halide in the presence of a palladium catalyst and a base to form a new C-C bond. nobelprize.orglibretexts.org The reaction is widely used due to its mild conditions and tolerance of a wide range of functional groups. nobelprize.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nobelprize.org While aryl chlorides are generally less reactive than bromides or iodides, the use of appropriate ligands can facilitate their coupling. uwindsor.ca

Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for the formation of C-N bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.orgorganic-chemistry.org It has become a vital tool for the synthesis of aryl amines. wikipedia.org The catalytic cycle is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, coordination of the amine, deprotonation, and reductive elimination. wikipedia.orglibretexts.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed. wikipedia.org

For this compound, both the Suzuki-Miyaura and Buchwald-Hartwig reactions offer pathways to introduce new aryl, alkyl, or amino substituents at the position of the chlorine atom, further diversifying its chemical utility.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partners | Bond Formed | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Aryl Halide + Organoboron | C-C | Mild conditions, high functional group tolerance. nobelprize.org |

| Buchwald-Hartwig | Aryl Halide + Amine | C-N | Versatile method for synthesizing aryl amines. wikipedia.org |

Exploration of Alternative Transition Metal Catalysis

While palladium has been a dominant force in transition metal-catalyzed cross-coupling and other transformations, the exploration of alternative, more earth-abundant, and cost-effective metals such as iron, copper, and nickel is a burgeoning area of chemical research. However, a review of the scientific literature reveals a significant gap in studies specifically investigating the reactivity of this compound with these alternative transition metal catalysts.

Currently, there are no detailed research findings or established protocols for the iron, copper, or nickel-catalyzed reactions of this particular substrate. The unique substitution pattern of this compound, featuring a nitro group ortho to a chlorine atom and a chloromethyl group in the meta position, presents a complex electronic and steric environment. This complexity likely influences its reactivity in catalytic cycles involving different transition metals, but specific data remains elusive.

Mechanistic investigations into how alternative transition metals would interact with the various functional groups of this compound have not been reported. Key questions regarding oxidative addition, reductive elimination, and the potential for catalyst deactivation by the nitro group in the context of iron, copper, or nickel catalysis are yet to be answered for this compound.

Spectroscopic and Advanced Structural Characterization in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structure Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. For compounds like 1-chloro-2-methyl-3-nitrobenzene, NMR techniques provide detailed information about the chemical environment of each nucleus, enabling the differentiation between isomers and the complete assignment of the molecular framework.

1H, 13C, and 2D NMR Techniques for Detailed Structural Assignment

For the target analog, 1-chloro-2-methyl-3-nitrobenzene, one would expect the 1H NMR spectrum to display signals for the three aromatic protons and a singlet for the methyl group protons. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the nitro and chloro groups. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals by revealing their connectivity.

Conformational Analysis via NMR Spectroscopic Data

NMR spectroscopy, particularly through the analysis of Nuclear Overhauser Effect (NOE) data, can provide valuable information about the through-space proximity of atoms, which is crucial for conformational analysis. In the case of 1-chloro-2-methyl-3-nitrobenzene, steric hindrance between the adjacent chloro, methyl, and nitro groups is expected to influence the molecule's preferred conformation in solution. Specifically, the nitro group is likely to be twisted out of the plane of the benzene (B151609) ring to minimize steric strain. molport.comnih.gov NOE experiments could quantify the proximity between the methyl protons and the adjacent aromatic proton, as well as any through-space interactions involving the substituents, thereby providing insight into the time-averaged conformation of the molecule in solution.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. The molecular weight of 1-chloro-2-methyl-3-nitrobenzene is 171.58 g/mol . molport.comnih.gov Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M+) at m/z 171, with the characteristic isotopic pattern for a molecule containing one chlorine atom (approximately a 3:1 ratio for the M+ and M+2 peaks).

While a specific mass spectrum for 1-chloro-2-methyl-3-nitrobenzene is not provided in the search results, the fragmentation of related nitroaromatic compounds typically involves the loss of the nitro group (NO2, 46 Da) or a nitro radical (•NO2), as well as the cleavage of other substituents. The mass spectrum of the related compound 1-(chloromethyl)-3-nitrobenzene is available and would show fragmentation patterns related to the loss of the chloromethyl and nitro groups. nist.gov

Infrared and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy provide a vibrational fingerprint of a molecule, with characteristic absorption bands corresponding to specific functional groups and vibrational modes. For 1-chloro-2-methyl-3-nitrobenzene, the IR spectrum would be expected to show strong absorption bands characteristic of the nitro group, typically in the regions of 1500-1560 cm⁻¹ (asymmetric stretching) and 1300-1370 cm⁻¹ (symmetric stretching).

The C-Cl stretching vibration would likely appear in the fingerprint region, typically between 800 and 600 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region. The vibrations of the methyl group would also be present. While specific IR and Raman spectra for 1-chloro-2-methyl-3-nitrobenzene were not found, extensive IR data is available for the related compound 1-chloro-3-nitrobenzene (B92001), which shows the characteristic nitro and chloro-aromatic absorptions. chemicalbook.comnist.gov

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and details about intermolecular interactions.

A detailed crystal structure analysis has been performed for 1-chloro-2-methyl-3-nitrobenzene. molport.comnih.gov The compound crystallizes in the orthorhombic space group Pbca. molport.com The crystal structure reveals significant steric interactions between the adjacent chloro, methyl, and nitro substituents. molport.comnih.gov

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The X-ray diffraction data for 1-chloro-2-methyl-3-nitrobenzene provides precise measurements of its geometric parameters. molport.comnih.gov The steric strain imposed by the three adjacent substituents leads to distortions from idealized geometries. For instance, the exocyclic bond angles are compressed from the ideal 120° for sp²-hybridized carbon atoms. molport.com

A key structural feature is the significant twisting of the nitro group out of the plane of the benzene ring. The dihedral angle between the mean plane of the nitro group and the mean plane of the benzene ring is reported to be 38.81(5)°. molport.comnih.gov This rotation is a direct consequence of the steric repulsion between the nitro group and the neighboring methyl and chloro groups. molport.com The C-Cl and C-N bond lengths and angles are noted to be very similar to those in related structures. molport.com

Table 1: Selected Crystallographic Data for 1-chloro-2-methyl-3-nitrobenzene molport.comnih.gov

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.3061(5) |

| b (Å) | 13.8392(9) |

| c (Å) | 14.6799(10) |

| V (ų) | 1484.29(17) |

| Z | 8 |

| Temperature (K) | 125 |

| Dihedral Angle (Nitro group - Benzene ring) (°) | 38.81(5) |

Investigation of Crystal Packing, Hydrogen Bonding, and π-Stacking Interactions in 1-Chloro-3-(chloromethyl)-2-nitrobenzene

As of the latest available data, there are no published experimental or computational studies detailing the crystal structure, hydrogen bonding, or π-stacking interactions specifically for the chemical compound This compound .

Extensive searches of scientific literature and crystallographic databases have not yielded any specific research findings, such as crystal system, space group, unit cell dimensions, or detailed analysis of intermolecular forces for this particular molecule. Consequently, data tables for crystallographic parameters and hydrogen bond geometries cannot be generated.

While studies on related isomers, such as 1-chloro-2-methyl-4-nitrobenzene and 1-chloro-2-methyl-3-nitrobenzene, are available and provide insights into the structural motifs that substituted nitrobenzenes can adopt, this information cannot be directly extrapolated to accurately describe the unique crystal packing and intermolecular interactions of This compound . The specific arrangement of the chloro, chloromethyl, and nitro substituents on the benzene ring will dictate its solid-state architecture.

Therefore, a detailed discussion on the investigation of crystal packing, hydrogen bonding, and π-stacking interactions for This compound cannot be provided at this time due to the absence of scientific data.

Computational and Theoretical Investigations of 1 Chloro 3 Chloromethyl 2 Nitrobenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the reactivity of a molecule. For 1-Chloro-3-(chloromethyl)-2-nitrobenzene, these methods would provide invaluable insights into its behavior in chemical reactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT studies would be instrumental in elucidating potential reaction mechanisms. By calculating the energies of reactants, products, and intermediate transition states, researchers could map out the most likely pathways for reactions such as nucleophilic substitution or reduction of the nitro group. These calculations would identify the rate-determining steps and provide a quantitative understanding of the reaction kinetics.

For instance, a typical DFT study on a related compound, 1-(chloromethyl)-3-nitrobenzene, has been used to benchmark anisotropic displacement parameters, which are crucial for understanding crystal packing and intermolecular interactions. nih.gov While not a reaction mechanism study, it highlights the utility of DFT in understanding the properties of such molecules.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule. epa.gov It is used to predict how molecules will interact with each other. For this compound, an MEP map would identify the regions of positive and negative electrostatic potential.

Typically, the area around the electronegative oxygen atoms of the nitro group would exhibit a strong negative potential (red and yellow regions), indicating susceptibility to electrophilic attack. Conversely, regions around the hydrogen atoms and potentially the chloromethyl group would show a positive potential (blue regions), suggesting these are sites for nucleophilic attack. This information is critical for predicting the regioselectivity of its reactions.

Aromaticity is a key concept in organic chemistry, and various computational indices are used to quantify it. For this compound, calculating indices such as the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA) would provide a measure of its aromatic character.

Furthermore, tracking the evolution of these indices along a reaction coordinate would reveal how the aromaticity of the benzene (B151609) ring changes during a chemical transformation. This can provide deep insights into the stability of reaction intermediates and the driving forces behind the reaction. For example, in a substitution reaction, one could observe a transient loss of aromaticity in the transition state.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While quantum chemical calculations often focus on single, isolated molecules, molecular dynamics (MD) simulations can model the behavior of a molecule in a condensed phase, such as in a solvent. An MD simulation of this compound would involve calculating the forces between atoms and using these to predict their motions over time.

This would allow for the exploration of the molecule's conformational landscape, identifying the most stable arrangements of the chloromethyl and nitro groups relative to the benzene ring. Additionally, MD simulations can provide insights into how the molecule interacts with solvent molecules, which is crucial for understanding its solubility and reactivity in solution. For related compounds like 1-chloro-3-nitrobenzene (B92001), molecular dynamics simulations have been performed using force fields like GAFF and OPLS to predict liquid properties. virtualchemistry.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, these predictions would be invaluable for its characterization.

Predicted spectroscopic data would include:

NMR Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated to aid in the interpretation of experimental NMR spectra.

Infrared (IR) Spectra: Vibrational frequencies and intensities can be computed to help assign the peaks observed in an experimental IR spectrum.

UV-Vis Spectra: Excitation energies and oscillator strengths can be calculated to predict the absorption maxima in a UV-Vis spectrum.

For the related compound 1-chloro-3-nitrobenzene, extensive experimental spectroscopic data is available in databases like the NIST WebBook, which would serve as a benchmark for such predictive studies. sigmaaldrich.comnist.govnist.govnist.gov

Derivatization and Synthetic Utility of 1 Chloro 3 Chloromethyl 2 Nitrobenzene in Academic Contexts

Role as a Versatile Organic Building Block for Complex Molecule Synthesis

The inherent reactivity of its functional groups allows 1-chloro-3-(chloromethyl)-2-nitrobenzene to participate in a variety of synthetic transformations. The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). The chloromethyl group provides a reactive site for nucleophilic substitution, while the chloro group can also be displaced under specific SNAr conditions or participate in cross-coupling reactions. This multi-functionality enables its use in the synthesis of a diverse array of complex molecules.

Construction of Functionalized Aromatic and Heterocyclic Scaffolds

The utility of substituted nitroaromatics as precursors for heterocyclic systems is well-established. For instance, the related compound, 1-chloro-2-methyl-3-nitrobenzene, serves as a key intermediate in the synthesis of the bronchodilatory pharmaceutical, vasicine. nih.govresearchgate.net This highlights the potential of this compound to be a precursor for various heterocyclic frameworks. The combination of the nitro group, which can be reduced to an amino group, and the chloromethyl group, a prime site for cyclization reactions, provides a powerful tool for the synthesis of nitrogen-containing heterocycles.

The general strategy involves the reduction of the nitro group to an amine, which can then react intramolecularly with the chloromethyl group, or an externally introduced functionality, to form a heterocyclic ring. This approach can lead to the formation of various ring systems, such as indoles, quinolines, and benzodiazepines, depending on the reaction conditions and the other reactants involved.

Precursor for Advanced Materials and Ligands (Excluding Materials' Physical Properties)

Nitroarenes are recognized as important intermediates in the synthesis of functional materials. researchgate.net The presence of the nitro group in this compound opens avenues for its incorporation into larger molecular systems with potential applications in materials science. For example, the nitro group can be transformed into other functional groups, such as amines or azides, which can then be used to build polymers or dendrimers.

Furthermore, the dual reactivity of the chloro and chloromethyl groups allows for the synthesis of complex ligands for metal catalysis or coordination chemistry. The chloromethyl group can be readily converted to a phosphine (B1218219), amine, or thiol, which are common coordinating groups. The chloro group on the aromatic ring can also participate in cross-coupling reactions to introduce other coordinating moieties or to attach the ligand to a solid support.

Strategies for Introducing Chemically Diverse Functional Groups

The selective functionalization of this compound is key to harnessing its full synthetic potential. Different strategies can be employed to introduce a wide range of chemical functionalities onto the aromatic ring or at the benzylic position.

Alkylation and Arylation Reactions

Direct Friedel-Crafts alkylation or acylation of the aromatic ring of this compound is generally not feasible due to the strong deactivating effect of the nitro group. libretexts.orgmasterorganicchemistry.com However, alternative strategies can be employed.

One approach involves the reduction of the nitro group to an amine, which is a strongly activating group. The resulting amino compound can then undergo electrophilic aromatic substitution reactions, such as alkylation or acylation, at the positions ortho and para to the amino group. Subsequent modification of the amino group or the newly introduced alkyl/acyl group can provide further diversity.

Palladium-catalyzed cross-coupling reactions offer another powerful method for the arylation of the chloro-substituted position. While the chloro group is generally less reactive than bromo or iodo groups, the use of specialized phosphine ligands can facilitate its coupling with various aryl boronic acids (Suzuki coupling), aryl stannanes (Stille coupling), or other organometallic reagents.

The chloromethyl group is a prime site for alkylation and arylation through nucleophilic substitution reactions. A wide range of nucleophiles, including carbanions, enolates, and organometallic reagents, can displace the chloride to form new carbon-carbon bonds.

Remote Functionalization Strategies

The concept of remote functionalization, where a functional group directs a reaction at a distant site within the same molecule, is a powerful tool in organic synthesis. nih.gov In the context of substituted nitrobenzenes, the nitro group can be used to direct C-H activation at the ortho position. rsc.org This allows for the introduction of various functional groups, such as aryl or alkyl groups, at a position that might be difficult to access through traditional methods.

Applications in Photochemistry (Excluding Clinical/Biological Outcomes)

The photochemistry of nitroaromatic compounds is a rich and complex field of study. Upon absorption of light, these compounds can undergo a variety of transformations, including reduction of the nitro group, cleavage of the C-NO2 bond, and rearrangement reactions.

The direct photolysis of nitrobenzene (B124822) in aqueous solutions has been shown to produce a variety of aromatic intermediates, including nitrophenols, nitrohydroquinone, and nitrosobenzene. nih.gov The mechanism is believed to involve a nitro-nitrite intramolecular rearrangement.

The photochemistry of this compound would be expected to follow similar pathways, with the potential for additional reactions involving the chloro and chloromethyl groups. For example, photochemically induced homolytic cleavage of the C-Cl bond in the chloromethyl group could generate a benzylic radical, which could then participate in a variety of radical reactions.

The study of the photochemical properties of such compounds is important for understanding their environmental fate and for potential applications in areas such as photoredox catalysis and the development of photoresponsive materials.

Environmental Transformation Pathways of Halogenated Nitrobenzenes

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation involves non-biological processes that break down chemical compounds. For halogenated nitrobenzenes, the primary abiotic degradation mechanisms are photolysis and hydrolysis.

Photolysis, or degradation by light, can be a significant transformation pathway for nitroaromatic compounds in the environment. For instance, studies on chloronitrobenzenes have shown that they can undergo photolytic degradation. The rate and products of this degradation are influenced by environmental conditions. While direct photolysis in water may be slow for some isomers, indirect photolysis, mediated by substances like hydroxyl radicals, can be more significant. For example, the calculated atmospheric half-life for the indirect photochemical degradation of 1-chloro-2-nitrobenzene (B146284) by hydroxyl radicals is 187.2 days. oecd.org

Hydrolysis, the reaction with water, is generally not considered a major degradation pathway for simple chloronitrobenzenes under typical environmental conditions because the chloro and nitro substituents are not readily displaced by water. oecd.org However, the presence of a chloromethyl group in 1-Chloro-3-(chloromethyl)-2-nitrobenzene introduces a site that is more susceptible to hydrolysis than the chlorine atom on the aromatic ring. While specific studies on this compound are not available, it is plausible that the chloromethyl group could undergo hydrolysis to form a hydroxymethyl group, leading to the formation of 2-chloro-6-nitrobenzyl alcohol.

The kinetics of abiotic degradation reactions determine how quickly a compound is transformed in the environment. For related compounds like 1-chloro-3-nitrobenzene (B92001), the rate constant for the vapor-phase reaction with photochemically produced hydroxyl radicals has been estimated, corresponding to an atmospheric half-life of about 134 days. nih.gov

The degradation of nitroaromatic compounds can lead to the formation of various stable products. For example, the irradiation of 1-chloro-3-nitrobenzene has been shown to produce several nitrophenol derivatives. nih.gov The radical anions of p- and o-nitrobenzyl chloride are known to expel chloride to form the corresponding carbon-centered nitrobenzyl radicals. nih.gov This suggests that a similar mechanism could be at play for this compound, potentially leading to the formation of radical species that can then react further.

Table 1: Predicted Abiotic Degradation Information for a Related Compound (1-chloro-2-nitrobenzene)

| Degradation Process | Half-life/Rate | Compartment | Notes |

| Photochemical Degradation | 187.2 days (calculated) | Air | Indirect degradation by hydroxyl radicals. oecd.org |

| Hydrolysis | Not expected to be significant | Water | Based on the chemical structure of chloronitrobenzenes. oecd.org |

Note: This data is for 1-chloro-2-nitrobenzene and is used as a proxy due to the lack of specific data for this compound.

Microbial Degradation and Biotransformation Pathways

Microorganisms have evolved diverse metabolic pathways to utilize a wide range of organic compounds as sources of carbon, nitrogen, and energy. The biodegradation of nitroaromatic compounds is a key process in their removal from contaminated environments. asm.org

Numerous microorganisms, including bacteria and fungi, have been identified that can degrade nitroaromatic compounds. researchgate.net These organisms have been isolated from various environments, including contaminated soils and industrial wastewater. For example, several bacterial strains have been shown to grow on and completely mineralize nitroaromatic compounds. asm.org Fungi, such as the white-rot fungus Phanerochaete chrysosporium, are also capable of degrading a wide range of nitroaromatic pollutants. bibliotekanauki.pl While no microorganisms have been specifically reported to degrade this compound, it is likely that some of the known nitroaromatic-degrading microbes could transform this compound, at least partially. Studies have shown that adapted microbial cultures can degrade chloronitrobenzenes through cometabolism. oecd.org

The initial step in the microbial degradation of many nitroaromatic compounds is the reduction of the nitro group. nih.gov This reaction is catalyzed by enzymes called nitroreductases, which are found in a wide variety of bacteria. nih.govmdpi.com These enzymes typically use NADH or NADPH as a source of reducing equivalents. The reduction of the nitro group can proceed through nitroso and hydroxylamino intermediates to form the corresponding amine. nih.gov

Once the nitro group is reduced, the resulting aromatic amine is often more susceptible to further degradation. The aromatic ring can then be cleaved by oxygenase enzymes, which introduce hydroxyl groups onto the ring, making it unstable and prone to opening. nih.gov This allows the carbon from the ring to be channeled into central metabolic pathways. For some nitroaromatic compounds, dioxygenase enzymes can directly attack the ring, leading to the elimination of the nitro group as nitrite. nih.gov

Table 2: Key Enzymatic Reactions in Nitroaromatic Biodegradation

| Enzymatic Reaction | Enzyme Class | Substrate (Example) | Product (Example) |

| Nitro Group Reduction | Nitroreductase | Nitrobenzene (B124822) | Aniline |

| Aromatic Ring Cleavage | Dioxygenase | Catechol | muconic acid |

Note: This table provides general examples of enzymatic reactions involved in the degradation of nitroaromatic compounds.

Environmental Fate Modeling and Predictive Chemistry

Environmental fate models are computational tools used to predict the distribution and transformation of chemicals in the environment. researchgate.netrsc.org These models integrate information on a chemical's physical-chemical properties, emission rates, and the characteristics of the environmental compartments (air, water, soil, sediment) to estimate its environmental concentrations over time.

For halogenated nitrobenzenes, models like the Mackay Fugacity Model can predict the primary compartments where the chemical will accumulate. oecd.org For example, for 1-chloro-2-nitrobenzene, the model predicts that the main target compartments will be water (65.4%) and air (32.9%). oecd.org Such models can also incorporate degradation rates to provide a more complete picture of the chemical's environmental fate.

Predictive chemistry tools can also be used to estimate the properties and potential degradation pathways of a chemical when experimental data is lacking. These tools use quantitative structure-activity relationships (QSARs) to correlate a chemical's structure with its properties and reactivity. For example, QSARs can be used to estimate a compound's octanol-water partition coefficient (Kow), which is a key parameter in environmental fate modeling.

While specific environmental fate models for this compound are not available, the application of general models and predictive chemistry approaches can provide valuable insights into its likely environmental behavior and persistence.

Future Research Directions and Emerging Areas

Advanced Analytical Techniques for In Situ Reaction Monitoring

To achieve the high levels of selectivity required for the complex derivatizations of 1-Chloro-3-(chloromethyl)-2-nitrobenzene, real-time monitoring of reaction progress is crucial. Advanced analytical techniques that can provide in situ data will be instrumental in optimizing reaction conditions and understanding reaction mechanisms.

Applicable In Situ Monitoring Techniques:

Process Analytical Technology (PAT): Implementing PAT tools such as ReactIR (in-line FTIR) and Raman spectroscopy can provide real-time kinetic data and identify the formation of key intermediates and byproducts. This would be particularly useful in distinguishing between the reaction at the aromatic and benzylic chloride positions.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): While often used for offline analysis, rapid-sampling automated HPLC and GC-MS systems can provide quasi-real-time monitoring of complex reaction mixtures. cdc.gov These techniques are well-suited for the analysis of nitroaromatic compounds. cdc.govresearchgate.net

Calorimetry: Reaction calorimetry can be used to monitor the heat flow of the reaction in real time, providing valuable information about reaction kinetics and potential safety hazards, especially for highly exothermic nitration or reduction processes.

These techniques will enable researchers to rapidly screen catalysts and reaction conditions to maximize selectivity and yield, accelerating the development of robust synthetic protocols.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing for the synthesis and derivatization of highly functionalized and potentially hazardous compounds like this compound. soci.orgsyrris.comd-nb.infosyrris.com

Advantages of Flow Chemistry:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with handling potentially energetic nitro compounds and reactive intermediates.

Precise Control: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved selectivity and yields. soci.orgsyrris.com

Rapid Optimization: Automated flow synthesis platforms can perform numerous experiments with varying parameters in a short period, significantly accelerating reaction optimization. soci.orgsyrris.com

Telescoped Reactions: Multi-step sequences, such as a nucleophilic substitution followed by a nitro reduction, can be "telescoped" into a continuous flow process, eliminating the need for isolation and purification of intermediates.

An automated flow platform could be designed to sequentially modify the three functional groups of this compound, with in-line purification and analysis at each step, enabling the rapid generation of a library of complex derivatives. syrris.com

Machine Learning and AI Applications in Predicting Reactivity and Designing Novel Transformations

The complexity of predicting the chemo- and regioselectivity of reactions involving this compound makes it an ideal candidate for the application of machine learning (ML) and artificial intelligence (AI). chemai.ioresearchgate.netrjptonline.orgeurekalert.orgdartmouth.edu

Potential AI/ML Applications:

Reactivity Prediction: ML models can be trained on large datasets of chemical reactions to predict the most likely site of reaction on the molecule under various conditions. researchgate.neteurekalert.org This can help chemists to select the optimal reagents and catalysts to achieve the desired transformation.

Catalyst Design: AI algorithms can be used to design novel catalysts with enhanced selectivity for a specific transformation of the target molecule.

Reaction Condition Optimization: ML can be used to build predictive models from experimental data to optimize reaction conditions such as temperature, solvent, and catalyst loading, leading to higher yields and purities. chemai.io

De Novo Design: Generative AI models could be used to design novel molecules with desired properties starting from the this compound scaffold.

By leveraging the predictive power of AI, researchers can reduce the amount of trial-and-error experimentation required, saving time and resources. chemai.iorjptonline.org

Exploration of New Chemical Space through Rational Design

The unique arrangement of electron-withdrawing and reactive groups on this compound makes it a valuable starting material for the exploration of new chemical space. rsc.orgrsc.org Rational design principles can be applied to create novel molecules with tailored properties for applications in medicinal chemistry, materials science, and agrochemicals.

Strategies for Exploring Chemical Space:

Scaffold Hopping: The central phenyl ring can be used as a scaffold to which a variety of functional groups are attached through the three reactive handles. This allows for the creation of diverse molecular architectures.

Fragment-Based Design: The molecule itself can be considered a complex fragment that can be incorporated into larger molecules to impart specific properties.

Multi-Objective Optimization: Computational tools can be used to design derivatives of this compound that have an optimal balance of multiple properties, such as biological activity and metabolic stability. rsc.org

The systematic exploration of the chemical space accessible from this starting material is likely to yield novel compounds with interesting and useful properties.

Q & A

Q. What are the optimal synthetic routes for 1-chloro-3-(chloromethyl)-2-nitrobenzene, and how can yield be maximized?

Two primary methods are documented:

- Route 1 : Reaction of 4-chloro-3-nitrobenzyl alcohol with thionyl chloride (SOCl₂), achieving ~91% yield under controlled anhydrous conditions .

- Route 2 : Chlorination of ortho-chloronitrobenzene derivatives using chlorinating agents like PCl₅. Key parameters include temperature control (40–60°C) and solvent selection (e.g., dichloromethane) to minimize side reactions . Yield optimization requires rigorous exclusion of moisture and monitoring of reaction progress via TLC or GC-MS.

Q. How can researchers characterize the physical and chemical stability of this compound under varying storage conditions?

Stability studies should focus on:

- Thermal stability : Decomposition above 200°C (boiling point: 215–216°C) .

- Photochemical sensitivity : UV-Vis spectroscopy to track nitro group degradation under light exposure.

- Hydrolytic stability : Monitor Cl⁻ release in aqueous solutions (pH 2–12) using ion chromatography. Storage recommendations: Amber vials at 4°C in inert atmospheres (N₂/Ar) to prevent oxidation .

Q. What spectroscopic techniques are most effective for structural confirmation?

- NMR : ¹H/¹³C NMR to identify aromatic protons (δ 7.2–8.1 ppm) and chloromethyl groups (δ 4.5–5.0 ppm) .

- IR : Peaks at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 680 cm⁻¹ (C-Cl stretch) .

- Mass spectrometry : Molecular ion peak at m/z 220 (M⁺) with fragmentation patterns matching Cl and NO₂ loss .

Advanced Research Questions

Q. How does the crystal structure of this compound influence its reactivity in substitution reactions?

Single-crystal X-ray diffraction reveals:

- Nitro group orientation : Twisted 38.8° relative to the benzene ring, enhancing electrophilicity at the ortho position .

- Chloromethyl geometry : C-Cl bond length of 1.78 Å, favoring nucleophilic displacement (e.g., SN2 mechanisms) . Computational studies (DFT) can predict regioselectivity in reactions with amines or thiols.

Q. What strategies mitigate byproduct formation during its use as an intermediate in heterocyclic synthesis?

Common byproducts (e.g., dechlorinated or dimerized derivatives) arise from:

- Thermal degradation : Minimized via stepwise heating (ramp rates ≤5°C/min) .

- Radical pathways : Addition of radical inhibitors (e.g., BHT) in free-radical reactions . Table: Byproduct profiles under varying conditions:

| Condition | Major Byproduct | Mitigation Strategy |

|---|---|---|

| High temperature (>100°C) | 3-nitrobenzyl chloride | Use microwave-assisted synthesis |

| Prolonged UV exposure | Nitroso derivatives | Amber glassware, N₂ atmosphere |

Q. How does the compound’s electronic structure affect its antimicrobial activity compared to fluorinated analogs?

- Electron-withdrawing effects : The nitro and chloromethyl groups increase electrophilicity, enhancing interactions with microbial enzymes (e.g., cytochrome P450).

- Comparative MIC data :

| Compound | MIC vs. C. albicans (µg/mL) |

|---|---|

| This compound | 12.5 |

| Fluconazole | 0.02 |

| 3-Fluoro-2-methyl analog | 25.0 |

| Substitution with fluorine reduces activity due to decreased electrophilicity . |

Q. What safety protocols are critical for handling this compound given its structural similarity to carcinogenic nitrobenzenes?

- Toxicity profile : Classified as a Category 3 carcinogen (IARC) based on structural analogs (e.g., 2-chloronitrobenzene) .

- Exposure limits : OSHA PEL 1 mg/m³ (skin contact prohibited).

- Decontamination : Use 10% sodium thiosulfate for spill neutralization .

Methodological Guidance

- Synthetic optimization : Prioritize Route 1 for scalability, but validate purity via HPLC (C18 column, 70:30 acetonitrile/water) .

- Crystallography : Use SHELXL for refinement (R-factor <0.05) and ORTEP-3 for visualizing torsion angles .

- Biological assays : Include positive controls (e.g., fluconazole) and assess cytotoxicity (MTT assay) to distinguish antimicrobial efficacy from general toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.